An In-depth Technical Guide to the Synthesis and Properties of 3-(4-tert-butylphenoxy)butan-2-one
An In-depth Technical Guide to the Synthesis and Properties of 3-(4-tert-butylphenoxy)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and predicted properties of 3-(4-tert-butylphenoxy)butan-2-one. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data for analogous structures to offer a robust resource for researchers. The information presented herein is intended to support synthetic efforts and guide the characterization of this and similar α-aryloxy ketones.
Introduction
3-(4-tert-butylphenoxy)butan-2-one is an organic compound featuring a ketone functional group and an ether linkage to a para-substituted aromatic ring. Specifically, it is an α-aryloxy ketone, a class of compounds that are of interest in organic synthesis and medicinal chemistry. The structure combines a bulky, lipophilic tert-butyl group with a polar ketone, suggesting potential for unique solubility and reactivity characteristics. This guide outlines a practical synthetic approach and discusses the expected physicochemical and spectroscopic properties of the title compound.
Proposed Synthesis
The most direct and widely applicable method for the synthesis of 3-(4-tert-butylphenoxy)butan-2-one is the Williamson ether synthesis.[1][2] This venerable and reliable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3] The synthesis is proposed as a two-step process starting from commercially available 4-tert-butylphenol.
Step 1: Formation of the Phenoxide The first step is the deprotonation of 4-tert-butylphenol to form the corresponding sodium or potassium 4-tert-butylphenoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃).[1][4] The choice of base and solvent is critical for reaction efficiency.
Step 2: Nucleophilic Substitution (SN2 Reaction) The generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of a suitable alkyl halide, in this case, 3-bromo-2-butanone.[5] This reaction proceeds via an SN2 mechanism, leading to the formation of the desired ether linkage and a salt byproduct.[2]
The overall synthetic pathway is depicted below.
Caption: Proposed two-step synthesis of 3-(4-tert-butylphenoxy)butan-2-one.
Detailed Experimental Protocol
The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures.[1][6]
Materials:
-
4-tert-butylphenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K₂CO₃)
-
3-bromo-2-butanone[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation (using NaH):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask to create a slurry.
-
Dissolve 4-tert-butylphenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the sodium phenoxide is now complete.
-
-
Ether Formation:
-
Cool the phenoxide solution back to 0 °C.
-
Add 3-bromo-2-butanone (1.0-1.1 equivalents) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).
-
Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1][6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 3-(4-tert-butylphenoxy)butan-2-one.
-
Physicochemical and Spectroscopic Properties
As this compound is not extensively documented, the following properties are predicted based on its structure and data from analogous aryl alkyl ketones and ethers.[7][8][9]
Physical Properties
| Property | Expected Value/Description |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| Physical State | Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.[10] |
| Boiling Point | Expected to be higher than that of alkanes of similar molecular weight due to its polarity, but lower than corresponding alcohols as it cannot self-hydrogen bond.[9] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water due to the large nonpolar tert-butyl and aromatic groups.[9][11] |
Spectroscopic Properties
Spectroscopic analysis is essential for the characterization of 3-(4-tert-butylphenoxy)butan-2-one. The expected spectral data are summarized below.
Caption: Predicted spectroscopic features of the target molecule.
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency |
| IR | C=O (Ketone) | ~1720 cm⁻¹ (strong, sharp)[12][13] |
| C-O (Aryl Ether) | ~1240 cm⁻¹ (strong) | |
| C-H (sp³) | ~2850-3000 cm⁻¹ | |
| C=C (Aromatic) | ~1600, 1500 cm⁻¹ | |
| ¹H NMR | -C(CH₃)₃ (tert-Butyl) | ~1.3 ppm (singlet, 9H) |
| Ar-H (Aromatic) | ~6.9 ppm (doublet, 2H) and ~7.3 ppm (doublet, 2H) | |
| -O-CH- | ~4.8 ppm (quartet, 1H) | |
| -CH(CH₃)- | ~1.5 ppm (doublet, 3H) | |
| -C(O)CH₃ | ~2.2 ppm (singlet, 3H)[14] | |
| ¹³C NMR | C=O (Ketone) | ~205-210 ppm[13][14] |
| Ar-C (Aromatic) | ~115-155 ppm (multiple signals) | |
| -O-CH- | ~75-80 ppm | |
| -C(CH₃)₃ (quaternary) | ~34 ppm | |
| -C(CH₃)₃ (methyls) | ~31 ppm | |
| -C(O)CH₃ | ~27 ppm | |
| -CH(CH₃)- | ~18 ppm |
Potential Applications and Future Research
While no specific applications for 3-(4-tert-butylphenoxy)butan-2-one have been reported, the α-aryloxy ketone motif is present in various biologically active molecules and synthetic intermediates. Potential areas for future investigation include:
-
Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. Its structural features might be amenable to derivatization to explore structure-activity relationships.
-
Agrochemicals: Similar structures are sometimes found in herbicides and fungicides.
-
Polymer Chemistry: The phenolic ether linkage suggests potential use as a monomer or additive in polymer synthesis.
Further research is required to isolate and characterize this compound fully, confirm its spectroscopic properties, and evaluate its biological activity and material properties. The synthetic protocol and predicted data in this guide provide a solid foundation for such research endeavors.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Ch24: ArOH to ArOR [chem.ucalgary.ca]
- 5. Page loading... [guidechem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. fiveable.me [fiveable.me]
- 8. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]
- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 10. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
